3-(Dimethylamino)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irisquinone A is a naturally occurring antitumor agent isolated from the seed oil of Iris pallasi, a plant belonging to the Iridaceae family. This compound has shown significant efficacy against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma in mice . Irisquinone A is a 1,4-benzoquinone derivative known for its ability to damage the nuclei of cancer cells and inhibit mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irisquinone A involves several key steps. One of the high-yielding synthetic routes includes the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by the oxidation of phenol using Fremy’s salt . The reaction conditions are optimized using different bases, co-catalysts, solvents, and temperatures to achieve the best yield .
Industrial Production Methods
Industrial production of Irisquinone A typically involves extracting and purifying the compound from the seeds of Iris pallasi. The extraction process often uses solvents like toluene and methanol, followed by purification steps to obtain high-purity Irisquinone A . The purified extract is then dried under reduced pressure to form the final product .
Chemical Reactions Analysis
Types of Reactions
Irisquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Fremy’s salt is commonly used for the oxidation of phenol to form Irisquinone A.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.
Substitution: Various bases and co-catalysts are employed to optimize the substitution reactions.
Major Products
The major products formed from these reactions include alkyne intermediates and the final 1,4-benzoquinone derivative, Irisquinone A .
Scientific Research Applications
Irisquinone A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and catalytic processes.
Biology: Investigated for its role in inducing apoptosis and inhibiting cell proliferation in cancer cells.
Industry: Utilized as a radiotherapy sensitizer in cancer treatment.
Mechanism of Action
The mechanism of action of Irisquinone A involves the generation of reactive oxygen species (ROS) within cancer cells. As a redox-active molecule, Irisquinone A participates in oxidation-reduction reactions, leading to the production of ROS . These reactive molecules induce oxidative stress, damaging essential cellular components such as DNA, proteins, and lipids. This oxidative stress disrupts the normal functioning of the cancer cell, leading to programmed cell death (apoptosis) . Additionally, Irisquinone A interferes with specific cellular pathways crucial for cancer cell survival and proliferation, such as inhibiting topoisomerase enzymes .
Comparison with Similar Compounds
Irisquinone A is unique compared to other similar compounds due to its high efficacy in generating ROS and inducing apoptosis in cancer cells. Similar compounds include:
Dihydroirisquinone: Another derivative of Iris pallasi with similar antitumor properties.
Pallason B: A structurally similar compound with anticancer activity.
Irisquinone A stands out due to its multi-faceted mechanism of action and its ability to target multiple pathways in cancer cells .
Properties
IUPAC Name |
3-(dimethylamino)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZKLTJTSQMAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338149 |
Source
|
Record name | 3-(dimethylamino)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70058-23-0 |
Source
|
Record name | 3-(Dimethylamino)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70058-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(dimethylamino)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.